molecular formula C9H5NO4 B14867159 [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde

[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde

Cat. No.: B14867159
M. Wt: 191.14 g/mol
InChI Key: VHHZUHAFBPKPLE-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde is a heterocyclic compound that features a fused dioxole and benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

    Oxidation: Formation of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carboxylic acid.

    Reduction: Formation of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In material science, this compound is used in the development of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    [1,3]Dioxolo[4,5-F][1,3]benzodioxole: Similar in structure

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

[1,3]dioxolo[4,5-f][1,3]benzoxazole-6-carbaldehyde

InChI

InChI=1S/C9H5NO4/c11-3-9-10-5-1-7-8(13-4-12-7)2-6(5)14-9/h1-3H,4H2

InChI Key

VHHZUHAFBPKPLE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(O3)C=O

Origin of Product

United States

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